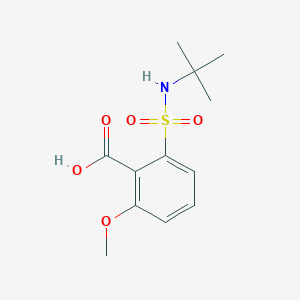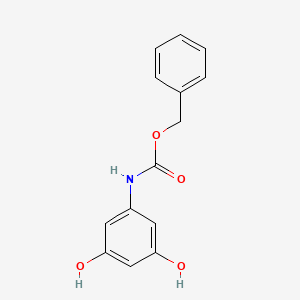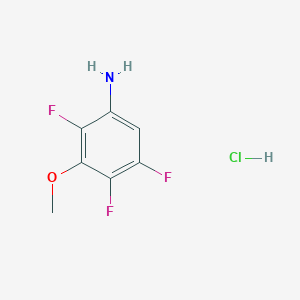
Methyl 2-phenyl-3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenyl-3-sulfamoylpropanoate is an organic compound that belongs to the class of sulfamoyl esters This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a propanoate backbone, with a phenyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-3-sulfamoylpropanoate typically involves the esterification of 2-phenyl-3-sulfamoylpropanoic acid. One common method is the reaction of 2-phenyl-3-sulfamoylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-phenyl-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition due to its sulfamoyl group, which can mimic the structure of certain enzyme substrates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-phenyl-3-sulfamoylpropanoate involves its interaction with biological molecules through its sulfamoyl group. This group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting enzyme activity. The phenyl group may also contribute to binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-phenyl-3-sulfamoylbutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 2-phenyl-3-sulfamoylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-phenyl-3-sulfamoylacetate: Similar structure but with a shorter backbone.
Uniqueness
Methyl 2-phenyl-3-sulfamoylpropanoate is unique due to its specific combination of a sulfamoyl group and a phenyl group attached to a propanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
methyl 2-phenyl-3-sulfamoylpropanoate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,11,13,14) |
Clave InChI |
LJWPLNUCSVVIRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CS(=O)(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
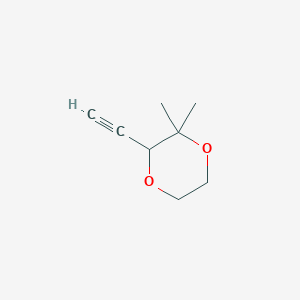
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
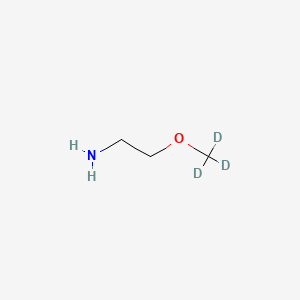
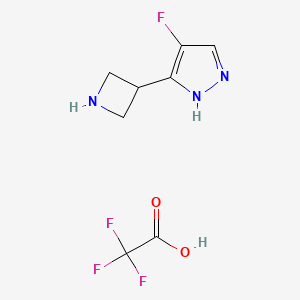


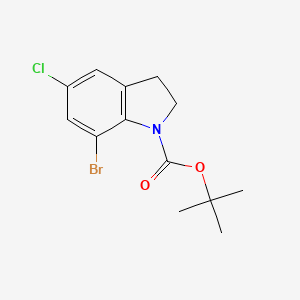
![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
